Cas no 1262018-87-0 (4-Cyano-3-hydroxycinnamic acid)

4-Cyano-3-hydroxycinnamic acid (CHCA) is a crystalline organic compound widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its key advantages include strong UV absorption, efficient ionization of analytes, and compatibility with a broad range of low-molecular-weight compounds, peptides, and proteins. CHCA’s high proton affinity facilitates soft ionization, preserving analyte integrity while enabling precise mass detection. Its crystalline structure promotes uniform sample co-crystallization, enhancing reproducibility in spectral analysis. Additionally, CHCA exhibits stability under vacuum conditions, making it suitable for high-throughput applications. These properties establish it as a preferred matrix for MALDI-TOF MS, particularly in proteomics and small-molecule analysis.
4-Cyano-3-hydroxycinnamic acid structure
1262018-87-0 structure
商品名:4-Cyano-3-hydroxycinnamic acid
CAS番号:1262018-87-0
MF:C10H7NO3
メガワット:189.167482614517
CID:4949015
PubChem ID:87925644

4-Cyano-3-hydroxycinnamic acid 化学的及び物理的性質

名前と識別子

    • 4-Cyano-3-hydroxycinnamic acid
    • SCHEMBL6010547
    • 3-(4-CYANO-3-HYDROXYPHENYL)ACRYLIC ACID
    • 1262018-87-0
    • 3-(4-Cyano-3-hydroxyphenyl)acrylicacid
    • G73294
    • インチ: 1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+
    • InChIKey: QCVCPKCNFPZQMT-DUXPYHPUSA-N
    • ほほえんだ: OC1=C(C#N)C=CC(/C=C/C(=O)O)=C1

計算された属性

  • せいみつぶんしりょう: 189.042593085g/mol
  • どういたいしつりょう: 189.042593085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.3
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-Cyano-3-hydroxycinnamic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015016191-500mg
4-Cyano-3-hydroxycinnamic acid
1262018-87-0 97%
500mg
847.60 USD 2021-06-18
Alichem
A015016191-1g
4-Cyano-3-hydroxycinnamic acid
1262018-87-0 97%
1g
1,534.70 USD 2021-06-18
1PlusChem
1P024VP5-250mg
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 ≥97.0%
250mg
$321.00 2023-12-25
Aaron
AR024VXH-1g
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 97%
1g
$350.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1682800-100mg
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 97%
100mg
¥1012.00 2024-08-09
Alichem
A015016191-250mg
4-Cyano-3-hydroxycinnamic acid
1262018-87-0 97%
250mg
499.20 USD 2021-06-18
1PlusChem
1P024VP5-100mg
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 ≥97.0%
100mg
$207.00 2023-12-25
Aaron
AR024VXH-100mg
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 97%
100mg
$105.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1682800-5g
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 97%
5g
¥14534.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1682800-1g
3-(4-Cyano-3-hydroxyphenyl)acrylic acid
1262018-87-0 97%
1g
¥3115.00 2024-08-09

4-Cyano-3-hydroxycinnamic acid 関連文献

4-Cyano-3-hydroxycinnamic acidに関する追加情報

4-Cyano-3-Hydroxycinnamic Acid: A Promising Bioactive Compound with Emerging Applications

The 4-cyano-3-hydroxycinnamic acid (CAS No. 1262018-87-0) is a structurally unique hydroxycinnamic acid derivative characterized by the presence of a nitrile (cyano) group at the C4 position and a hydroxy group at C3. This combination of functional groups imparts distinctive physicochemical properties, making it an intriguing target for researchers in medicinal chemistry and pharmacology. Recent studies highlight its potential in anti-inflammatory, neuroprotective, and anticancer applications, driven by its ability to modulate cellular signaling pathways such as NF-κB and MAPK.

Synthetic advancements have enabled scalable production of this compound through optimized esterification protocols. A 2023 study published in Green Chemistry demonstrated a solvent-free synthesis using microwave-assisted conditions, achieving 92% yield while minimizing environmental impact. The compound's stability under physiological conditions (pH 5–8) and solubility in dimethyl sulfoxide (DMSO) up to 50 mM make it amenable for in vitro assays. Structural characterization via NMR spectroscopy confirms the cis configuration of the conjugated double bonds, critical for maintaining bioactivity.

In preclinical models, 4-cyano-3-hydroxycinnamic acid exhibits potent antioxidant activity with an IC₅₀ of 1.8 μM against DPPH radicals—surpassing values reported for resveratrol. This property correlates with its ability to scavenge reactive oxygen species (ROS) and upregulate Nrf2-dependent antioxidant enzymes. A 2024 study in Biochemical Pharmacology

Clinical translation is being explored through targeted delivery systems. Liposomal formulations enhanced bioavailability by 3-fold in murine models, overcoming the compound's inherent hydrophobicity. In cancer research, it selectively inhibits proliferation of triple-negative breast cancer cells (IC₅₀ = 5.7 μM) via apoptosis induction mediated by caspase-3 activation without significant toxicity to normal fibroblasts at therapeutic concentrations. This selectivity arises from its interaction with tumor-associated hypoxic microenvironments.

Neuroprotective studies using Parkinson's disease models show neurotrophic effects through dopamine receptor modulation. In vitro experiments demonstrated preservation of mitochondrial membrane potential in SH-SY5Y cells exposed to rotenone, suggesting potential for neurodegenerative disease management. The cyano group's electron-withdrawing effect enhances penetration across blood-brain barrier analogs in parallel artificial membrane permeability assays.

Safety evaluations indicate low acute toxicity (LD₅₀ > 5 g/kg in rodents), with no genotoxic effects observed in Ames tests or micronucleus assays up to 1 mM concentrations. Chronic exposure studies over 90 days revealed no significant organ toxicity at therapeutic doses, though slight hepatic enzyme elevation was noted at supratherapeutic levels—a finding warranting further investigation.

Ongoing research focuses on structural modifications to enhance bioavailability while maintaining efficacy. A recent computational docking study identified hydrogen bonding interactions between the hydroxy group and Akt kinase residues as key to anticancer activity, guiding structure-based optimization efforts. These insights are being translated into prodrug strategies using PEGylation techniques to prolong circulation time.

In industrial applications, this compound serves as a valuable intermediate for synthesizing advanced materials such as conductive polymers and electroactive coatings due to its conjugated π-electron system. Its thermal stability up to 250°C under nitrogen atmosphere makes it suitable for high-throughput manufacturing processes requiring elevated temperatures.

The unique combination of structural features—the nitrile group's electrophilic character and hydroxy group's hydrogen bonding capacity—creates multifunctional properties that are actively being exploited across disciplines. Current collaborative efforts between chemists and pharmacologists aim to develop targeted therapies leveraging these attributes while addressing formulation challenges through nanotechnology approaches like solid lipid nanoparticles.

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